molecular formula C11H13Cl2NO3 B14341844 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid CAS No. 93507-12-1

4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid

Cat. No.: B14341844
CAS No.: 93507-12-1
M. Wt: 278.13 g/mol
InChI Key: RCJBFPZMYFVFSW-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of benzoic acid and contains bis(2-chloroethyl)amino and hydroxy functional groups. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent used in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate, which is then reacted with ethylene oxide to introduce the bis(2-chloroethyl) groups . The final step involves hydrolysis to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can result in the formation of various substituted derivatives .

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid involves the alkylation of DNA. The bis(2-chloroethyl) groups form cross-links with DNA strands, preventing their replication and transcription. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound targets rapidly dividing cells, making it effective against certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific structural features, such as the presence of a hydroxy group on the benzoic acid ring. This structural variation can influence its reactivity and interactions with biological targets, potentially offering distinct therapeutic advantages .

Properties

CAS No.

93507-12-1

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C11H13Cl2NO3/c12-3-5-14(6-4-13)8-1-2-9(11(16)17)10(15)7-8/h1-2,7,15H,3-6H2,(H,16,17)

InChI Key

RCJBFPZMYFVFSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCCl)CCCl)O)C(=O)O

Origin of Product

United States

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